Cas no 103003-01-6 ((morpholin-2-yl)methanol)

(Morpholin-2-yl)methanol is a versatile heterocyclic alcohol featuring both a morpholine ring and a hydroxymethyl functional group. This compound is valuable in organic synthesis and pharmaceutical applications due to its dual reactivity, enabling use as a building block for complex molecules. The morpholine moiety provides stability and solubility in aqueous and organic media, while the hydroxymethyl group allows for further derivatization, such as esterification or etherification. Its balanced polarity makes it suitable for intermediate synthesis in drug development, particularly for bioactive compounds targeting neurological or antimicrobial pathways. High purity grades are available to meet stringent research and industrial requirements.
(morpholin-2-yl)methanol structure
(morpholin-2-yl)methanol structure
Product name:(morpholin-2-yl)methanol
CAS No:103003-01-6
MF:C5H11NO2
MW:117.1463
MDL:MFCD13191721
CID:62336
PubChem ID:3497988

(morpholin-2-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • 2-Hydroxymethylmorpholine
    • Morpholin-2-ylmethanol
    • 2-(Hydroxymethyl)morpholine
    • 2-MORPHOLINEMETHANOL
    • MORPHOLIN-2-YL-METHANOL
    • Morpholin-2-ylMethanol-HCl
    • (morpholin-2-yl)methanol
    • (R)-2-HydroxymethylmorpholineHCl
    • zlchem 1113
    • morpholin-2-yl methanol
    • 2-Hydroxymethyl morpholine
    • (S)-2-Morpholinemethanol
    • (S)-morpholin-2-yl)methanol
    • ZLD0581
    • VLAZLCVSFAYIIL-UHFFFAOYSA-N
    • BCP14953
    • Morpholin
    • SCHEMBL17137
    • SY102185
    • SY107412
    • SCHEMBL3265319
    • (s)-2-(hydroxymethyl)morpholine
    • CS-0106282
    • 103003-01-6
    • SB15905
    • FT-0645861
    • J-502080
    • SB15904
    • BS-12974
    • SY129054
    • Z1235945999
    • MFCD03426271
    • AB7650
    • EN300-101373
    • SB30277
    • AM802856
    • J-502497
    • FT-0650407
    • AKOS013153473
    • (2S)-2-Morpholinemethanol; (2S)-Morpholin-2-ylmethanol; (S)-1-Morpholin-2-ylmethanol; (S)-Morpholin-2-ylmethanol; (S)-Morpholine-2-methanol
    • Morpholin-2-yl-methanol; hydrochloride
    • MFCD09260717
    • (R)-2-(Hydroxymethyl)morpholine
    • FT-0654081
    • DTXSID10393056
    • 2-HYDROXYMETHYLMORPHOLINE 95%
    • DB-014120
    • DB-062865
    • MDL: MFCD13191721
    • Inchi: 1S/C5H11NO2/c7-4-5-3-6-1-2-8-5/h5-7H,1-4H2
    • InChI Key: VLAZLCVSFAYIIL-UHFFFAOYSA-N
    • SMILES: O1C([H])([H])C([H])([H])N([H])C([H])([H])C1([H])C([H])([H])O[H]

Computed Properties

  • Exact Mass: 117.07900
  • Monoisotopic Mass: 117.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 67.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.2
  • Topological Polar Surface Area: 41.5

Experimental Properties

  • Density: 1.045
  • Boiling Point: 220.1°C at 760 mmHg
  • Flash Point: 86.927 °C
  • Refractive Index: 1.441
  • PSA: 41.49000
  • LogP: -0.70410

(morpholin-2-yl)methanol Security Information

  • Signal Word:Warning
  • Hazard Statement: H302
  • Warning Statement: P301+P312+P330
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26
  • Safety Term:S26-36/37/39
  • Risk Phrases:R36/37/38
  • Storage Condition:Keep in dark place,Sealed in dry,2-8°C(BD75856)

(morpholin-2-yl)methanol Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(morpholin-2-yl)methanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
BS-12974-5G
(morpholin-2-yl)methanol
103003-01-6 >95%
5g
£660.00 2023-09-07
abcr
AB154634-5 g
2-Hydroxymethylmorpholine, 95%; .
103003-01-6 95%
5 g
€992.30 2023-07-20
eNovation Chemicals LLC
Y0987607-5g
Morpholin-2-ylmethanol
103003-01-6 95%
5g
$500 2024-08-02
eNovation Chemicals LLC
Y1127965-100mg
Morpholin-2-yl-methanol
103003-01-6 95%
100mg
$170 2024-07-28
eNovation Chemicals LLC
Y1127965-250mg
Morpholin-2-yl-methanol
103003-01-6 95%
250mg
$190 2024-07-28
eNovation Chemicals LLC
Y1047493-250mg
Morpholin-2-ylmethanol
103003-01-6 95%
250mg
$90 2024-06-07
TRC
H972975-100mg
2-Hydroxymethylmorpholine
103003-01-6
100mg
$ 65.00 2022-06-04
abcr
AB154634-250 mg
2-Hydroxymethylmorpholine, 95%; .
103003-01-6 95%
250 mg
€189.20 2023-07-20
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
53R0276-500mg
Morpholin-2-yl-methanol
103003-01-6 97%
500mg
¥856.91 2025-01-20
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
53R0276-1g
Morpholin-2-yl-methanol
103003-01-6 97%
1g
¥1031.78 2025-01-20

Additional information on (morpholin-2-yl)methanol

Comprehensive Overview of (morpholin-2-yl)methanol (CAS No. 103003-01-6): Properties, Applications, and Industry Insights

(morpholin-2-yl)methanol (CAS No. 103003-01-6) is a versatile organic compound with a morpholine core structure, widely recognized for its role in pharmaceutical intermediates, agrochemical synthesis, and specialty chemical applications. This heterocyclic alcohol combines the reactivity of a hydroxyl group with the stability of a morpholine ring, making it a valuable building block in modern synthetic chemistry. As demand for high-purity chemical intermediates grows, researchers and manufacturers increasingly focus on optimizing its production and applications.

The molecular structure of (morpholin-2-yl)methanol features a secondary alcohol attached to the 2-position of the morpholine ring, contributing to its unique physicochemical properties. With a molecular formula of C5H11NO2, this compound typically appears as a colorless to pale yellow liquid at room temperature, exhibiting moderate water solubility and good stability under standard storage conditions. Its dual functional groups enable diverse chemical transformations, particularly in N-heterocycle modifications and chiral synthesis, addressing current industry needs for structure-activity optimization in drug development.

In pharmaceutical applications, 103003-01-6 serves as a key intermediate for bioactive molecule construction, particularly in CNS-targeting drugs and enzyme inhibitors. Recent studies highlight its utility in developing neuromodulators and GPCR ligands, aligning with the growing market for central nervous system therapeutics. The morpholine moiety contributes to blood-brain barrier permeability, while the hydroxymethyl group allows for further structure diversification—a combination highly sought after in neuropharmacology research.

The compound's significance extends to green chemistry initiatives, where researchers explore its potential as a sustainable solvent alternative or organocatalyst component. As industries prioritize eco-friendly synthesis, (morpholin-2-yl)methanol gains attention for its biodegradability profile compared to traditional solvents. Current process optimization studies focus on atom-economical routes for its production, reducing waste generation while maintaining high yield purity—a critical factor for GMP-compliant manufacturing.

Analytical characterization of CAS 103003-01-6 typically involves HPLC-MS for purity assessment, NMR spectroscopy for structural confirmation, and FT-IR for functional group analysis. Advanced techniques like chiral HPLC become relevant when evaluating enantiomeric purity for stereospecific applications. These quality control measures ensure compliance with pharmacopeial standards, particularly for API intermediate applications where impurity profiling is crucial.

Market trends indicate rising demand for (morpholin-2-yl)methanol in bioconjugation chemistry, where its dual reactivity facilitates linker molecule design for antibody-drug conjugates (ADCs) and prodrug systems. This aligns with the booming targeted therapy sector, projected to grow at 14% CAGR through 2030. Manufacturers respond by developing custom synthesis protocols and scale-up technologies to meet both research-grade and bulk production requirements.

From a regulatory perspective, morpholin-2-yl derivatives generally fall under standard chemical safety protocols, requiring proper laboratory handling and storage conditions. While not classified as hazardous under GHS criteria, appropriate PPE measures are recommended during handling. The compound's environmental fate has been studied through OECD 301 biodegradation tests, showing favorable results for industrial use under current green chemistry metrics.

Future research directions for 103003-01-6 include exploring its coordination chemistry with transition metals for catalytic applications, and investigating its role in ionic liquid formulations for specialty material science. As AI-assisted drug discovery accelerates, computational studies increasingly predict novel applications for this morpholine scaffold, particularly in protein-protein interaction modulation—a hot topic in oncology research and immunotherapy development.

For procurement specialists, understanding supply chain dynamics of (morpholin-2-yl)methanol is essential. Leading suppliers offer custom purity grades (98%-99.9%), stable isotope-labeled versions for metabolic studies, and GMP-ready batches for regulated applications. The global market shows regional variations in production capacity, with quality certifications (ISO, USP) becoming key differentiators among manufacturers serving regulated industries.

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